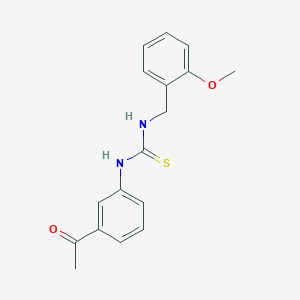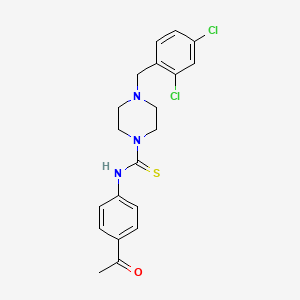
N-(4-bromo-2,6-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide
Vue d'ensemble
Description
N-(4-bromo-2,6-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide is a useful research compound. Its molecular formula is C15H9BrF5NO and its molecular weight is 394.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 392.97877 g/mol and the complexity rating of the compound is 414. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalysts for Bromination Reactions
Selenoxides as Catalysts for Activation of Hydrogen Peroxide : Research indicates that selenoxides, including compounds with dimethylamino groups, act as effective catalysts for the bromination of organic substrates. These findings suggest the potential utility of structurally similar compounds in catalytic processes involving bromination and hydrogen peroxide (Goodman & Detty, 2004).
Stabilization of Molecular Conformations
Lewis Acid Properties of Pentafluorophenyl Derivatives : A study exploring N-(pyrimidin-2-yl)pentafluorobenzamide demonstrated that the pentafluorophenyl group can act as a Lewis acid, stabilizing cis amide bond conformations. This property could be relevant for the design of molecules with specific spatial orientations for use in chemical synthesis and materials science (Forbes, Beatty, & Smith, 2001).
Anticancer Potency of Tetrahydropyridinol Derivatives
Differential Effects on β-Catenin Signaling : Tetrahydropyridinol derivatives, including those with pentafluorobenzoyl groups, have shown significant cytotoxicity against various cancer cell lines. These compounds induce cell cycle arrest and modulate signaling pathways, highlighting the therapeutic potential of fluorinated aromatic compounds in cancer treatment (Yadunandam et al., 2015).
Reactivity Under Friedel-Crafts Conditions
Unusual Reactivity of Pentafluorobenzyl Aromatic Ethers : The study of pentafluorobenzyl (PFBz) ethers, including those with dimethylphenol, under Friedel-Crafts reaction conditions revealed unique reactivity patterns. This research contributes to understanding the chemical behavior of fluorinated compounds in synthetic chemistry, potentially guiding the development of novel synthesis pathways (Xu & Giese, 1993).
Propriétés
IUPAC Name |
N-(4-bromo-2,6-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrF5NO/c1-5-3-7(16)4-6(2)14(5)22-15(23)8-9(17)11(19)13(21)12(20)10(8)18/h3-4H,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPHCHHESRMXMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrF5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B4594917.png)
![5-methyl-2-[(3-nitrobenzyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4594924.png)
![4-isopropyl-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B4594930.png)
![6-({[4-(4-tert-butylphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4594935.png)
![2-(1-benzofuran-2-yl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3,4-oxadiazole](/img/structure/B4594936.png)
![3-[(2,6-dichlorobenzyl)thio]-4-ethyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4594940.png)




![3-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE](/img/structure/B4594971.png)
![N~1~-(3-chloro-4-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4594986.png)


